Differential LC-MS/MS Linearity Range, Precision, and Accuracy for M3 vs. Flumatinib and M1 in Human Plasma
In a validated LC-MS/MS method for simultaneous determination of flumatinib, M1, and M3 in human plasma, the linear range for M3 (0.200–200 ng/mL) was positioned between M1 (0.100–100 ng/mL) and flumatinib (0.400–400 ng/mL), while precision and accuracy for M3 (RSD <10.6%, RE ±9.9%) were the poorest of the three analytes [1]. Specifically, M3 accuracy (±9.9% RE) was 4.5-fold worse than flumatinib (±2.2% RE) and 1.65-fold worse than M1 (±6.0% RE).
| Evidence Dimension | LC-MS/MS method validation parameters (linear range, precision, accuracy) |
|---|---|
| Target Compound Data | M3: linear range 0.200–200 ng/mL; LLOQ 0.200 ng/mL; intra-/inter-day precision RSD <10.6%; accuracy RE ±9.9% |
| Comparator Or Baseline | Flumatinib: 0.400–400 ng/mL, LLOQ 0.400 ng/mL, RSD <8.5%, RE ±2.2%. M1: 0.100–100 ng/mL, LLOQ 0.100 ng/mL, RSD <9.8%, RE ±6.0%. |
| Quantified Difference | M3 LLOQ is 2× lower than flumatinib but 2× higher than M1; M3 precision is 24.7% wider than flumatinib; M3 accuracy is 4.5× worse than flumatinib, 1.65× worse than M1. |
| Conditions | Human plasma (50 μL), protein precipitation with methanol, C18 column, isocratic mobile phase (methanol:5 mM ammonium acetate:formic acid 60:40:0.4 v/v/v), MRM detection (m/z 303→175 for M3). |
Why This Matters
The divergent linearity and accuracy demand that calibration standards, quality controls, and method validation be performed with authentic M3 reference material; flumatinib or M1 standards cannot serve as surrogates for M3 quantification.
- [1] Yang Y, et al. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry. J Chromatogr B. 2012;895-896:25-30. PMID 22472641. View Source
